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Compound Name: M-1211

Cat. No.: B15568950

Get Quote

Technical Support Center: M-1121
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on identifying and mitigating potential off-target

effects of M-1121, a covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.

Understanding M-1121 and its On-Target Mechanism
M-1121 is an orally active, covalent inhibitor designed to disrupt the protein-protein interaction

between menin and MLL.[1][2][3][4][5] This interaction is critical for the oncogenic activity of

MLL fusion proteins, which drive the progression of certain types of acute leukemia, particularly

those with MLL rearrangements.[1][2]

The on-target mechanism of M-1121 involves the formation of a covalent bond with Cysteine

329, a residue located in the MLL binding pocket of the menin protein.[1][2][5] This irreversible

binding effectively blocks the recruitment of MLL fusion proteins to chromatin, leading to the

downregulation of target genes such as HOXA9 and MEIS1, which are essential for leukemic

cell proliferation and survival.[1][4] Consequently, M-1121 demonstrates potent and selective

anti-proliferative activity in MLL-rearranged leukemia cell lines, with minimal effects on cells

with wild-type MLL.[1][2][5]
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The Potential for Off-Target Effects
While M-1121 is designed for high selectivity, its covalent nature introduces the possibility of

off-target interactions. Covalent inhibitors, by their mechanism, can react with other proteins in

the proteome that possess a reactive cysteine or other nucleophilic residue in a sterically

accessible location. Such unintended interactions can lead to a variety of confounding

experimental results, including unexpected phenotypes, cellular toxicity, or a misinterpretation

of the drug's primary mechanism of action. Therefore, a thorough evaluation of the off-target

profile of M-1121 is a critical step in its preclinical and clinical development.

Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to assess the potential for M-1121 off-target effects in

my experimental system?

A1: A multi-pronged approach is recommended. Start with a thorough literature review on M-

1121 and other menin-MLL inhibitors to understand their known selectivity profiles.

Computationally, you can use in silico tools to predict potential off-target interactions based on

the structure of M-1121. Experimentally, it is crucial to perform dose-response studies in your

cell lines of interest to determine the optimal concentration that elicits the desired on-target

effect while minimizing potential off-target-driven toxicity.

Q2: How can I confirm that the observed phenotype in my experiments is due to the on-target

inhibition of the menin-MLL interaction?

A2: To confirm on-target activity, you can employ several strategies:

Use of a structurally unrelated inhibitor: Compare the effects of M-1121 with another menin-

MLL inhibitor that has a different chemical scaffold. A consistent phenotype across different

inhibitors suggests an on-target effect.

Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to

specifically reduce or eliminate menin expression. If the phenotype of menin knockdown

recapitulates the effects of M-1121 treatment, it strongly supports an on-target mechanism.

Rescue experiments: If possible, overexpress a mutant form of menin that is resistant to M-

1121 binding. The reversal of the M-1121-induced phenotype by the resistant mutant would
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provide strong evidence for on-target activity.

Q3: What are the most common experimental approaches to identify specific off-targets of M-

1121?

A3: Several powerful techniques can be used to identify off-target proteins:

Kinome Profiling: This involves screening M-1121 against a large panel of purified kinases to

identify any unintended inhibitory activity. This is particularly relevant as the ATP-binding

pocket of kinases is a common site for off-target interactions.

Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Cellular

Thermal Shift Assay (CETSA) can identify direct protein targets of M-1121 in a cellular

context.[6][7][8][9][10][11] More advanced methods like CITe-Id are specifically designed for

the proteome-wide identification of covalent inhibitor target sites.[8][12][13]

Phenotypic Screening: This approach involves testing M-1121 across a diverse range of cell

lines with different genetic backgrounds.[14][15][16][17][18] By correlating the cellular

response with the molecular characteristics of the cell lines, potential off-target pathways can

be inferred.

Q4: My cells are showing significant toxicity at concentrations where I expect on-target

engagement. What could be the cause?

A4: This could be due to several factors:

On-target toxicity: The inhibition of the menin-MLL pathway may be inherently toxic to your

specific cell type.

Potent off-target effects: M-1121 might be inhibiting a critical survival protein or pathway at or

near the concentration required for on-target engagement.

Compound aggregation or instability: At higher concentrations, the compound may come out

of solution or degrade, leading to non-specific toxicity.

Refer to the Troubleshooting Guide below for a more detailed breakdown of potential causes

and solutions.
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Q5: How can I mitigate the off-target effects of M-1121 in my experiments?

A5: Mitigating off-target effects primarily involves optimizing the experimental conditions:

Use the lowest effective concentration: Titrate M-1121 to the lowest concentration that

produces the desired on-target effect.

Time-course experiments: Assess the on- and off-target effects at different time points. It's

possible that on-target effects manifest earlier than off-target toxicities.

Use of control compounds: Include a structurally similar but inactive analog of M-1121 as a

negative control to distinguish specific from non-specific effects.
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Observed Issue Potential Cause Recommended Action

Inconsistent results between

experiments

- Cell line heterogeneity-

Passage number variability-

Inconsistent compound

preparation

- Use cells within a narrow

passage number range.-

Prepare fresh compound

dilutions for each experiment.-

Ensure consistent cell seeding

densities.

High levels of cell death at

expected on-target

concentrations

- Potent off-target toxicity- On-

target toxicity in the specific

cell line

- Perform a detailed dose-

response curve to determine

the therapeutic window.-

Conduct a kinome scan or

proteomic profiling to identify

potential off-target liabilities.-

Use a genetic approach (e.g.,

siRNA) to confirm if menin-

MLL inhibition is inherently

cytotoxic.

Discrepancy between

biochemical and cellular

activity

- Poor cell permeability- Active

efflux from cells- Intracellular

metabolism of the compound

- Assess compound

permeability using a PAMPA

assay.- Use efflux pump

inhibitors to determine if M-

1121 is a substrate.- Analyze

compound stability in cell

culture medium and cell

lysates.

Phenotype does not match

known effects of menin-MLL

inhibition

- Dominant off-target effect-

Cell-type specific signaling

context

- Validate on-target

engagement using CETSA or a

similar method.- Perform

proteome-wide off-target

identification.- Investigate the

specific signaling pathways

active in your cell model.

Key Experimental Protocols
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Cellular Thermal Shift Assay (CETSA) for Target
Engagement
Objective: To confirm that M-1121 binds to menin in intact cells.

Methodology:

Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration

of M-1121 for a specified time.

Cell Lysis: Harvest and lyse the cells to obtain a soluble protein fraction.

Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-

70°C) for a fixed duration (e.g., 3 minutes).

Protein Precipitation: Centrifuge the heated lysates to pellet the aggregated, denatured

proteins.

Quantification of Soluble Menin: Collect the supernatant and quantify the amount of soluble

menin using an antibody-based method such as Western blotting or an ELISA.

Data Analysis: Plot the percentage of soluble menin as a function of temperature for both

vehicle- and M-1121-treated samples. A shift in the melting curve to a higher temperature in

the presence of M-1121 indicates target engagement.

Kinome Profiling
Objective: To identify potential off-target kinase interactions of M-1121.

Methodology: This is typically performed as a service by specialized contract research

organizations (CROs). The general workflow is as follows:

Compound Submission: Provide a sample of M-1121 to the CRO.

Kinase Panel Screening: The compound is screened at one or more concentrations against

a large panel of purified protein kinases (e.g., >400 kinases).
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Activity Measurement: Kinase activity is measured in the presence of M-1121 using a variety

of assay formats (e.g., radiometric, fluorescence-based).

Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are identified

as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

Follow-up Studies: For any identified hits, dose-response curves are generated to determine

the IC50 values.

Proteome-Wide Off-Target Identification using Chemical
Proteomics
Objective: To identify the full spectrum of proteins that covalently bind to M-1121 in a cellular

context.

Methodology (based on CITe-Id):

Cell Treatment: Treat cells with varying concentrations of M-1121.

Lysis and Proteome Digestion: Lyse the cells and digest the proteome into peptides.

Enrichment of Covalently Modified Peptides: Use an antibody or affinity reagent that

specifically recognizes the M-1121-adducted cysteine to enrich for the modified peptides.

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass

spectrometry to identify the modified proteins and the specific site of covalent modification.

Data Analysis: Quantify the dose-dependent enrichment of each modified peptide to identify

high-confidence off-targets.
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Click to download full resolution via product page

Caption: On-target mechanism of M-1121 action.
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Caption: Workflow for identifying M-1121 off-targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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